Trimethylenebis(triphenylphosphonium bromide)
Overview
Description
Trimethylenebis(triphenylphosphonium bromide) is a chemical compound with the molecular formula C39H36Br2P2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
While specific synthesis methods for Trimethylenebis(triphenylphosphonium bromide) were not found in the search results, triphenylphosphonium has been used in various organic synthesis applications . For instance, it has been used in functional group interconversions, heterocycle synthesis, and the synthesis of metal complexes .Molecular Structure Analysis
The molecular structure of Trimethylenebis(triphenylphosphonium bromide) is represented by the formula C39H36Br2P2 . The molecular weight of the compound is 726.46 .Physical And Chemical Properties Analysis
Trimethylenebis(triphenylphosphonium bromide) has a melting point of 333-335°C . It is sensitive and hygroscopic .Scientific Research Applications
Polymer Science
Trimethylenebis(triphenylphosphonium bromide) has been instrumental in polymer science, specifically in the formation of poly-p-xylylene coatings on aluminum cathodes through electrolysis. This process involves the electrochemical generation of p-xylylene and its polymerization on the aluminum cathode, a technique beneficial in the preparation of adherent films of poly-p-xylylenes on aluminum surfaces (Ross & Kelley, 1967).
Chemical Synthesis
In the field of chemical synthesis, trimethylenebis(triphenylphosphonium bromide) has been used to prepare various chemical compounds. For example, it was utilized in the Wittig reaction to create isomers of 4,5:8,9-dibenzo-2,10-cycloundecadien-6-yne (Dagan et al., 1975). Additionally, it played a role in the development of a new method for preparing pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts (Moorhoff, 1997).
Polymerization and LED Technology
A notable application in polymerization and LED technology involves the use of trimethylenebis(triphenylphosphonium bromide) in the successful preparation of Poly(phenylene vinylene) (PPV) films. These films exhibited a blue shift in ultraviolet-visible absorption spectrum and photoluminescence, indicating shorter π-conjugated chain length, and were used in light-emitting diodes (Chang et al., 1996).
Organic Chemistry
In organic chemistry, trimethylenebis(triphenylphosphonium bromide) has been used to convert oximes, semicarbazones, and phenylhydrazones to the corresponding carbonyl compounds. This method shows good selectivity and high yields, offering advantages in terms of functional group tolerance and simple experimental procedures (Yadollahzadeh & Tajbakhsh, 2015).
Catalysis
The compound has also found applications in catalysis. For instance, it was used in the oxidation of benzylic, allylic alcohols, and hydroquinones under solvent-free conditions (Tajbakhsh et al., 2005).
Environmental Applications
In environmental applications, trimethylenebis(triphenylphosphonium bromide) played a role in the synthesis of cyclic carbonates through CO2 cycloaddition to epoxides, demonstrating its potential in green chemistry and industrial applications (Jing-xian et al., 2014).
Safety And Hazards
Future Directions
There has been a growing interest in mitochondria-specific drug delivery, and triphenylphosphonium has been proven to be a versatile mitochondriotropic ligand for many delivery strategies . This suggests potential future directions for research involving Trimethylenebis(triphenylphosphonium bromide) in the field of drug delivery .
properties
IUPAC Name |
triphenyl(3-triphenylphosphaniumylpropyl)phosphanium;dibromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36P2.2BrH/c1-7-20-34(21-8-1)40(35-22-9-2-10-23-35,36-24-11-3-12-25-36)32-19-33-41(37-26-13-4-14-27-37,38-28-15-5-16-29-38)39-30-17-6-18-31-39;;/h1-18,20-31H,19,32-33H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCYVFIHNUYVHU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36Br2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylenebis(triphenylphosphonium bromide) | |
CAS RN |
7333-67-7 | |
Record name | Propane-1,3-diylbis[triphenylphosphonium] dibromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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